3-Methylcyclopentane-1,2-dione hydrate

説明

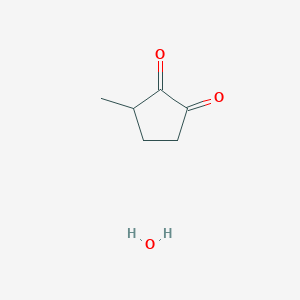

3-Methylcyclopentane-1,2-dione hydrate, also known as Methyl cyclopentenolone hydrate or Cyclotene hydrate, is a laboratory chemical used for the synthesis of substances . It is found primarily in its enol form in its pure, anhydrous state and readily forms the diketone form in solution . It is also reported to be present in some electronic cigarettes .

Molecular Structure Analysis

The empirical formula of 3-Methylcyclopentane-1,2-dione hydrate is C6H8O2 · H2O, and its molecular weight is 130.14 g/mol . The SMILES string representation is O.CC1CCC(=O)C1=O .Physical And Chemical Properties Analysis

3-Methylcyclopentane-1,2-dione hydrate is a solid substance that is soluble in ethanol . It has a melting point of 104-108 °C . It is also known to have a sweet, maple, bready, caramellic flavor with nutty nuances .科学的研究の応用

Flavor and Fragrance Industry

3-Methylcyclopentane-1,2-dione hydrate is used in the flavor and fragrance industry due to its organoleptic properties. It imparts a caramel and maple aroma, which is highly valued in the creation of flavors for food products and fragrances for personal care items .

Synthesis of Natural Product Analogues

This compound serves as an efficient synthon for the synthesis of natural product analogues. For instance, it can be used to create derivatives that mimic the structure and function of naturally occurring compounds, which are important in medicinal chemistry .

Electronic Cigarettes

It has been reported that 3-Methylcyclopentane-1,2-dione hydrate is present in some electronic cigarettes. This application raises questions about the safety and regulation of such additives in vaping products .

Food Quality Enhancement

Due to its flavor-enhancing properties, this compound is used to improve the taste of various food products. It is especially useful in products that require a sweet, caramel-like flavor without the addition of actual sugars .

Research on Enol and Diketone Forms

In its pure, anhydrous state, 3-Methylcyclopentane-1,2-dione hydrate is primarily found as the enol form. It readily forms the diketone form in solution, which is significant for research in organic chemistry, studying the behavior of enol to diketone transformations .

Material Science

The compound’s properties are of interest in material science, where it could potentially be used to develop new materials with specific flavor or aromatic characteristics, or as a starting material for more complex chemical syntheses .

Analytical Chemistry

In analytical chemistry, 3-Methylcyclopentane-1,2-dione hydrate can be used as a reference compound for calibration and testing of analytical instruments, ensuring accuracy in flavor and fragrance profiling .

Educational Purposes

Lastly, due to its relatively simple structure and interesting transformation between enol and diketone forms, this compound is used for educational purposes in teaching organic chemistry concepts and laboratory techniques .

作用機序

Target of Action

It’s worth noting that this compound is often used in the synthesis of various natural products , which suggests it may interact with a wide range of biological targets.

Mode of Action

It’s known that this compound can readily form the diketone form in solution , which could potentially interact with its targets.

Biochemical Pathways

It has been used in the synthesis of (-)-curcumanolide a and (-)-curcumalactone , suggesting it may play a role in the biochemical pathways related to these compounds.

Pharmacokinetics

It’s soluble in ethanol , which could potentially enhance its bioavailability.

Result of Action

Its use in the synthesis of various natural products suggests it may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methylcyclopentane-1,2-dione hydrate. For instance, it’s known to be present in some electronic cigarettes , suggesting that its stability and action may be influenced by factors such as temperature and the presence of other compounds.

特性

IUPAC Name |

3-methylcyclopentane-1,2-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.H2O/c1-4-2-3-5(7)6(4)8;/h4H,2-3H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLRTLHIDXJSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635187 | |

| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylcyclopentane-1,2-dione hydrate | |

CAS RN |

1396995-49-5 | |

| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)

![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)

![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)

![2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid](/img/structure/B1603827.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)